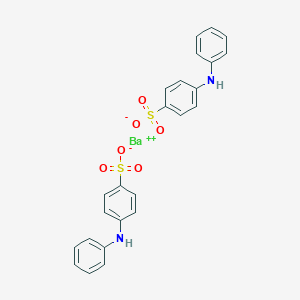

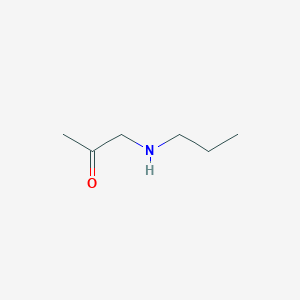

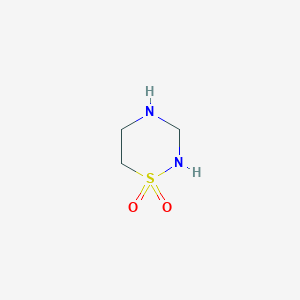

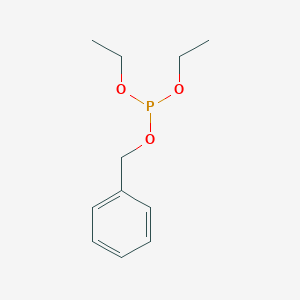

![molecular formula C62H85GaN6O12 B145956 Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron CAS No. 135099-39-7](/img/structure/B145956.png)

Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium is a chemical element with the atomic number 31 and symbol Ga on the periodic table . It is in the Boron family (group 13) and in period 4 . Elemental Gallium does not exist in nature but gallium (III) salt can be extracted in small amounts from bauxite and zinc ores . Organogallium compounds, which contain a carbon to gallium (Ga) chemical bond, have some use in organic synthesis .

Synthesis Analysis

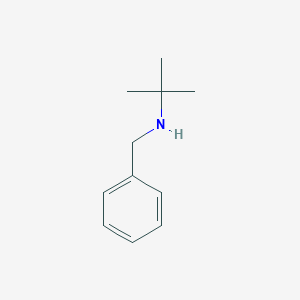

The reaction of N,N′-di (t butyl)-ethane- 1,2-diamine with NaH followed by anhydrous GaCl3 gives mainly an insoluble bis (diamido)gallium chloride . Metallation of the same diamine with t butyl-lithium and GaCl3 gave small quantities of the corresponding dinuclear, bicyclic gallium(II) compound .Molecular Structure Analysis

Gallium has an atomic radius of 135 pm and an ionic radius of 62 pm . Its electronic configuration is [Ar]4s2 3d104p1 .Chemical Reactions Analysis

Gallium is stable in air and water, but reacts and dissolves in acids and alkalis . It also easily transforms into an alloy with many metals .Physical And Chemical Properties Analysis

Gallium is a solid at room temperature . It has a melting point of 29.7646°C and a boiling point of 2204°C . The density of gallium is 5.91 g/cm3 . It has an electronegativity of 1.6 on the Pauling scale .Safety And Hazards

properties

IUPAC Name |

gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H88N6O12.Ga/c1-9-11-13-15-17-19-21-23-29-79-41(7)59-39(5)47-31-45-37(3)43(25-27-55(69)67-53(61(75)76)35-57(71)72)49(63-45)34-50-44(26-28-56(70)68-54(62(77)78)36-58(73)74)38(4)46(64-50)32-51-60(40(6)48(66-51)33-52(59)65-47)42(8)80-30-24-22-20-18-16-14-12-10-2;/h31-34,41-42,53-54H,9-30,35-36H2,1-8H3,(H8,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77,78);/q;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEFUMGLIZEXIR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].CCCCCCCCCCOC(C)C1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C(C)OCCCCCCCCCC)[N-]4)C)CCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Ga+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H85GaN6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1176.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 164378 | |

CAS RN |

135099-39-7 |

Source

|

| Record name | ATX 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135099397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.